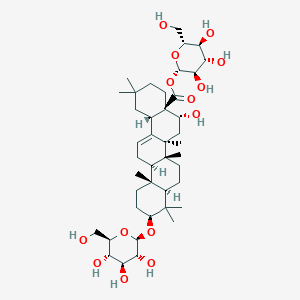
4,6-Diphenylpyrimidin-2-ol
Descripción general
Descripción
4,6-Diphenylpyrimidin-2-ol is a compound that has been studied for its potential use in neurological disorders such as insomnia, anxiety, and epilepsy . It has been synthesized as a novel derivative in the quest for new benzodiazepine agonists with more selectivity and low adverse effects .
Synthesis Analysis
The synthesis of this compound involves the design and evaluation of novel derivatives. In one study, compound 2, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol, was found to be the most potent analogue in a radioligand binding assay .Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O . Its molecular weight is 248.28 g/mol . The InChI code is 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.28 g/mol, a molecular formula of C16H12N2O, and an InChI code of 1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) .Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonists : A study by Robinson et al. (2016) focused on carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential dual adenosine A1 and A2A receptor antagonists. These compounds showed promise in the treatment of Parkinson's disease, indicating the therapeutic potential of derivatives of 4,6-Diphenylpyrimidin-2-ol in neurological disorders (Robinson et al., 2016).
Fluorescence Properties and Metal Ion Sensing : Wu et al. (2008) synthesized derivatives of 4-Aryl-6-phenylpyrimidin-2(1H)-one, including 4,6-diphenylpyrimidin-2(1H)-one, and investigated their fluorescence properties and efficiency in sensing zinc ions. This highlights the compound's application in material science and chemical sensing (Wu et al., 2008).
Cyclopalladation Studies : Research by Caygill et al. (1990) involved cyclopalladation of phenylpyrimidines, including 4,6-diphenylpyrimidine. This study contributes to the field of organometallic chemistry and the development of metal-organic complexes (Caygill et al., 1990).
Benzodiazepine Receptor Ligands : Khoramjouy et al. (2021) synthesized and evaluated novel derivatives of this compound as potential benzodiazepine receptor ligands. This study has implications in developing new medications for neurological disorders like insomnia and anxiety (Khoramjouy et al., 2021).
Alzheimer's Disease Treatment : Kumar et al. (2018) explored 4,6-diphenylpyrimidine derivatives as dual inhibitors of monoamine oxidase and acetylcholinesterase for the treatment of Alzheimer's disease. This study emphasizes the compound's relevance in addressing neurodegenerative diseases (Kumar et al., 2018).
Optical and Electrochemical Properties : Ivanova and Balashev (2010) studied cyclometalated Rh(III) complexes based on 4,6-diphenylpyrimidine, assessing their optical and electrochemical properties. This research contributes to the understanding of the photophysical properties of metal-organic complexes (Ivanova & Balashev, 2010).
EGFR Inhibitors for Cancer Treatment : Song et al. (2016) synthesized azole-diphenylpyrimidine derivatives as potent inhibitors of the EGFRT790M mutant form, relevant in cancer treatment. This study demonstrates the application of this compound derivatives in oncology (Song et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 4,6-Diphenylpyrimidin-2-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of this compound’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the triggering of the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . These are all key players in the process of apoptosis, or programmed cell death .
Análisis Bioquímico
Biochemical Properties
4,6-Diphenylpyrimidin-2-ol has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . The nature of this interaction involves the binding of this compound to the active site of AURKA, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are significant. It has been observed to cause the accumulation of the G2/M phase of the cell cycle in HCT116 human colon cancer cells . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AURKA, leading to the inhibition of this enzyme . This interaction results in reduced phosphorylation of AURKA at Thr283, a key step in the activation of this enzyme . This suggests that this compound exerts its effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully characterized. It has been observed to induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells , suggesting that it may have long-term effects on cellular function.
Propiedades
IUPAC Name |
4,6-diphenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTASVIOKKMCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347208 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4120-05-2 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)








